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Executive Summary & Strategic Importance

Benzene-1,2-disulfonamide (CAS: 27291-96-9) is a critical pharmacophore in medicinal
chemistry, serving as a foundational scaffold for Carbonic Anhydrase (CA) inhibitors, diuretics,
and metallo-

-lactamase inhibitors. Its structural integrity is paramount; however, distinguishing the 1,2-
isomer (ortho) from its 1,3- (meta) and 1,4- (para) regioisomers is a frequent analytical
challenge during synthesis from benzenedisulfonyl chlorides.

This guide provides an authoritative analysis of the 1H and 13C NMR spectral signatures of
benzene-1,2-disulfonamide, offering a comparative framework to validate regio-purity against
common isomers.

Structural Analysis & Assignment Strategy

The molecule possesses

symmetry, rendering the protons and carbons chemically equivalent in pairs. This symmetry is
the primary diagnostic tool for differentiation.

Numbering Scheme

e Positions 1, 2: Quaternary carbons bearing sulfonamide groups (ipso).
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» Positions 3, 6: Aromatic protons ortho to the sulfonamide groups.

» Positions 4, 5: Aromatic protons meta to the sulfonamide groups.

Graphviz Diagram: Structural Logic & Symmetry
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Figure 1. Symmetry-based spectral assignment logic for the 1,2-isomer.

Comparative NMR Analysis (DMSO-d6)

Solvent Choice: DMSO-d6 is the mandatory standard. Sulfonamides exhibit poor solubility in
CDCI3, and DMSO prevents the rapid exchange of amide protons, allowing for sharp
integration of the

signals.

1H NMR Chemical Shifts

The 1,2-disulfonamide substitution pattern creates a classic AA'BB' system (often appearing as
two complex multiplets) in the aromatic region.
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o Shift ( o . Diagnostic
Position Proton Type Multiplicity Integration -
ote
» PpmM)
Deshielded
H-3, H-6 Aromatic 8.00—815  Multiplet(dd) 2H by adjacent
group.
) ) Higher field
H-4, H-5 Aromatic 7.80-7.95 Multiplet (dd) 2H
than H3/6.
Disappears
-NH2 Amide 7.40-7.60  Broad Singlet  4H with
shake.

Note: Shifts may vary by

ppm depending on concentration and temperature. Data synthesized from derivative analysis
and substituent additivity rules.

13C NMR Chemical Shifts

The 13C spectrum is characterized by three distinct signals due to symmetry.

Shift (
Position Carbon Type Intensity Assignment
» Ppm)
Ipso-carbon
C-1,C-2 Quaternary 140.5-142.0 Low
(attached to S).
) ) Ortho to
C-3,C-6 Methine (CH) 128.5-130.0 High )
sulfonamide.
_ _ Meta to
C-4,C-5 Methine (CH) 131.5 - 133.0 High _
sulfonamide.
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Performance Comparison: Distinguishing
Regioisomers

The "performance” of an analytical method is defined by its ability to resolve the target from

impurities. Use this decision matrix to identify your isomer.

Graphviz Diagram: Isomer Identification Workflow
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Figure 2: Decision tree for rapid identification of benzenedisulfonamide isomers.

Comparative Data Table
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Feature 1,2-Isomer (Ortho) 1,3-Isomer (Meta) 1,4-Isomer (Para)
Symmetry (Axis bisects C1-C2) (Axis through C2-C5) (Center of inversion)
Aromatic Signals 2 Signals (2H each) 4 Signals (1H, 2H, 1H) 1 Signal (4H singlet)
) Isolated Singlet (H2) )
Key Peak AA'BB' Multiplets Singlet at ~8.0 ppm
at ~8.2 ppm
Solubility Moderate in DMSO Good in DMSO Poor (High MP)

Experimental Protocol: Synthesis &
Characterization

To ensure data integrity, the following protocol yields high-purity benzene-1,2-disulfonamide

suitable for spectral validation.

Step 1: Ammonolysis of Sulfonyl Chloride

o Reagents: Dissolve 1.0 eq of benzene-1,2-disulfonyl chloride in dry THF or Dichloromethane.

Reaction: Cool to 0°C. Sparge with anhydrous Ammonia gas (

) or add 25% aqueous

dropwise (excess, >4 eq).

Observation: A white precipitate (ammonium chloride + product) forms immediately.

Workup: Evaporate solvent. Resuspend residue in minimal water (dissolves

). Filter the insoluble sulfonamide.[1]

Purification: Recrystallize from Ethanol/Water (1:1).

Step 2: NMR Sample Preparation

e Mass: Weigh 10-15 mg of dried product.

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b2626950?utm_src=pdf-body
https://patents.google.com/patent/CN105237446A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2626950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Solvent: Add 0.6 mL DMSO-d6 (99.9% D).
e Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
e Acquisition:

o 1H: 16 scans, 30° pulse, D1 = 1.0 sec.

o 13C: 512 scans, proton decoupled.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents
[patents.google.com]

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://patents.google.com/patent/WO2018208769A1/en
https://www.benchchem.com/product/b2626950?utm_src=pdf-custom-synthesis
https://patents.google.com/patent/CN105237446A/en
https://patents.google.com/patent/CN105237446A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2626950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e 2.W02018208769A1 - Compounds and methods for treating bacterial infections - Google
Patents [patents.google.com]

o To cite this document: BenchChem. [Comprehensive Guide: NMR Characterization of
Benzene-1,2-disulfonamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2626950#1h-and-13c-nmr-chemical-shifts-of-
benzene-1-2-disulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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